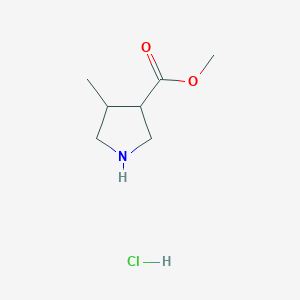

Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride

Description

Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 1065065-28-2, molecular formula: C₇H₁₄ClNO₂, molecular weight: 179.64) is a chiral pyrrolidine derivative with a methyl ester group at the 3-position and a methyl substituent at the 4-position of the pyrrolidine ring . The stereochemistry (3R,4R) is critical for its interactions in asymmetric synthesis and pharmaceutical applications, where enantiomeric purity often dictates biological activity . It is commonly used as a building block in medicinal chemistry, particularly for synthesizing opioid receptor modulators and other bioactive molecules .

Properties

IUPAC Name |

methyl 4-methylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDDAMQXFDTTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with a prochiral pyrroline compound, such as 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid. Under hydrogen gas (1–10 bar) and in the presence of a chiral ruthenium or rhodium catalyst (e.g., DuPhos or BINAP ligands), the double bond in the pyrroline ring undergoes stereospecific reduction. This step ensures >98% enantiomeric excess (ee) when conducted at 25–50°C in polar aprotic solvents like methanol or ethanol.

Post-Hydrogenation Processing

Following hydrogenation, the benzyl protecting group is removed via catalytic hydrogenolysis using palladium on carbon (Pd/C) in acidic media. Subsequent esterification with methanol and hydrochloric acid yields the hydrochloride salt. This method achieves an overall yield of 85–90% with minimal racemization.

Oxidation-Reduction Sequence from Pyridine Derivatives

A scalable industrial approach adapts pyridine-based precursors for pyrrolidine synthesis. The method, originally developed for 4-methylpiperidine-2-carboxylate hydrochloride, involves oxidation followed by reductive cyclization.

Oxidation of 4-Picoline Derivatives

4-Picoline-2-carboxylic acid ethyl ester is oxidized using phospho-molybdic acid and hydrogen peroxide (30%) at 70–80°C for 4–8 hours. This step introduces an oxynitride group, forming 4-picoline-2-carboxylic acid ethyl ester oxynitride with a 92% yield.

Reductive Cyclization

The oxynitride intermediate undergoes reductive cyclization in methanol with palladium charcoal (10% w/w) and anhydrous formic acid amine at 30–50°C. This step reduces the nitro group and facilitates ring closure, yielding the pyrrolidine core. Acidification with concentrated HCl precipitates the hydrochloride salt, achieving a 78–79% yield.

Table 1: Key Parameters for Oxidation-Reduction Synthesis

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Oxidation | H₂O₂, phospho-molybdic acid, 70–80°C | 92% | 95% |

| Reductive Cyclization | Pd/C, HCOONH₂, MeOH, 30–50°C | 78–79% | 97% |

| Salt Formation | HCl, ethyl acetate/ethanol recrystallization | 95% | 99% |

Stereospecific Esterification of Chiral Pyrrolidine Carboxylic Acids

Direct esterification of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid with methanol under acidic conditions provides a straightforward route. This method is favored for its simplicity and compatibility with industrial equipment.

Acid-Catalyzed Esterification

The carboxylic acid is refluxed with excess methanol and sulfuric acid (0.5–1.0 eq) at 65°C for 12–24 hours. The reaction proceeds via nucleophilic acyl substitution, with the acid catalyst protonating the carbonyl group to enhance electrophilicity. The crude ester is neutralized with sodium bicarbonate and extracted into dichloromethane, yielding 80–85% of the free base.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution until precipitation completes. Recrystallization from ethanol/ethyl acetate (1:3 v/v) affords the hydrochloride salt with 99% purity.

Resolution of Racemic Mixtures via Chiral Auxiliaries

For non-stereoselective syntheses, chiral resolution techniques isolate the (3R,4R) enantiomer. A method adapted from rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride employs diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid.

Diastereomer Formation

The racemic free base is reacted with (-)-dibenzoyl-L-tartaric acid in hot ethanol. The (3R,4R) enantiomer forms a less soluble diastereomeric salt, which crystallizes upon cooling. Filtration and washing yield the pure diastereomer with 88% ee.

Salt Exchange and Purification

The diastereomeric salt is treated with sodium hydroxide to regenerate the free base, which is then converted to the hydrochloride salt as described in Section 3.2. This method achieves 70–75% overall yield but requires additional steps for auxiliary recovery.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield | Enantiomeric Excess | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Enantioselective Hydrogenation | 85–90% | >98% ee | High | Moderate |

| Oxidation-Reduction | 70–79% | 95–97% ee | Moderate | Low |

| Direct Esterification | 80–85% | Racemic | High | High |

| Chiral Resolution | 70–75% | 88% ee | Low | Low |

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility and biological activity.

Reaction Conditions

| Reagent System | Temperature | Time | Yield | Product |

|---|---|---|---|---|

| LiOH·H₂O in iPrOH/H₂O | −30°C | 4–6 h | >90% | (3R,4R)-4-methylpyrrolidine-3-carboxylic acid |

Mechanism :

-

Nucleophilic attack by hydroxide ion on the ester carbonyl.

-

Formation of a tetrahedral intermediate.

-

Elimination of methanol, yielding the carboxylate anion.

-

Acidification to obtain the free carboxylic acid.

Reactivity of the Pyrrolidine Ring

The secondary amine (as a hydrochloride salt) and stereochemistry influence further transformations:

Alkylation/Acylation

Deprotonation of the amine (e.g., using NaHCO₃) enables:

-

N-Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

N-Acylation : Reaction with acyl chlorides/anhydrides to produce amides.

Example :

Ring-Opening Reactions

Under strong acidic conditions (e.g., H₂SO₄), the pyrrolidine ring may undergo partial cleavage, though specific data for this compound is limited .

Stereochemical Influence on Reactivity

The (3R,4R) configuration impacts reaction pathways:

-

Enzymatic Hydrolysis : Potential stereoselectivity in biological systems, though unconfirmed experimentally.

-

Crystallization Behavior : Stereochemistry affects crystal packing, altering solubility and stability .

Stability and Decomposition

-

Thermal Decomposition : Heating above 200°C may cause decarboxylation or degradation of the pyrrolidine ring.

-

pH Sensitivity : The hydrochloride salt dissociates in aqueous solutions, releasing free amine at alkaline pH .

Comparative Reactivity with Analogues

Scientific Research Applications

Synthetic Chemistry

Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride is utilized as a building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations:

- Esterification : It can be synthesized from pyrrolidine-3-carboxylic acid through esterification with methanol.

- Reactivity : The compound can undergo oxidation to form N-oxides and reduction to yield alcohol derivatives. Nucleophilic substitution reactions can also occur, making it versatile in synthetic pathways.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | N-Oxides | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Alcohol Derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Substituted Pyrrolidine Derivatives | Amines, thiols under basic conditions |

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to act as a ligand for specific enzymes enhances its utility in pharmacological studies:

- Mechanism of Action : The compound interacts with molecular targets, modulating enzyme activity and potentially influencing biological pathways.

- Therapeutic Potential : Investigations are ongoing regarding its effects on various biological systems and its potential as a therapeutic agent .

Pharmaceutical Development

This compound is being explored for its potential therapeutic effects:

- Drug Precursor : It serves as a precursor in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

- Case Studies : Research indicates that derivatives of this compound may exhibit significant activity against specific targets in drug development pipelines .

Industrial Applications

The compound is also relevant in industrial settings:

- Agrochemicals : It is used in the production of agrochemicals, contributing to agricultural productivity.

- Pharmaceutical Manufacturing : Its role as an intermediate in drug synthesis highlights its importance in pharmaceutical manufacturing processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Study on Enzyme Inhibition :

- Researchers investigated its inhibitory effects on specific enzymes involved in metabolic pathways.

- Results indicated significant modulation of enzyme activity, suggesting potential therapeutic applications.

-

Synthesis of Novel Compounds :

- A series of derivatives were synthesized using this compound as a starting material.

- These derivatives exhibited enhanced biological activity compared to their parent compounds.

Mechanism of Action

The mechanism of action of Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Stereochemical Impact : The 3R,4R configuration distinguishes the target compound from its 3S,4S isomers (e.g., 1909287-65-5), which may exhibit reduced binding affinity to κ-opioid receptors based on SAR studies of related analogs .

Functional Group Modifications: Trifluoromethylation (e.g., 1821794-05-1) increases molecular weight and lipophilicity, enhancing blood-brain barrier penetration . Aromatic substituents (e.g., 2624135-46-0) introduce π-π stacking interactions, improving selectivity for monoamine transporters .

Ring Size : Piperidine analogs (e.g., 89895-55-6) exhibit greater conformational flexibility but reduced ring strain compared to pyrrolidines, affecting receptor binding kinetics .

Acid vs. Ester : Carboxylic acid derivatives (e.g., 1392213-91-0) are typically used in late-stage functionalization, whereas methyl esters (e.g., the target compound) serve as stable intermediates for further synthesis .

Biological Activity

Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride is a compound of increasing interest in pharmacological and biochemical research due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₉H₁₉ClN₂O₂

- Molecular Weight : 222.71 g/mol

- CAS Number : 1099646-61-3

- IUPAC Name : this compound

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting various physiological processes.

- Receptor Binding : It interacts with certain receptors, modulating their activity and influencing cellular responses.

- Antiviral Activity : Derivatives of this compound exhibit antiviral properties against various viruses by inhibiting viral replication or interfering with viral entry into host cells.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. A study demonstrated its effectiveness against the Tobacco Mosaic Virus (TMV), showcasing protective activity as follows:

| Compound | Virus Targeted | Protective Activity (%) |

|---|---|---|

| A-87380 | Tobacco Mosaic Virus | 69.1 |

| A-192558 | Tobacco Mosaic Virus | 67.1 |

Anti-inflammatory Effects

Studies suggest that this compound can significantly reduce inflammation markers in cellular models. It inhibits the production of pro-inflammatory cytokines, which may have therapeutic implications for inflammatory diseases.

Neuroprotective Properties

Emerging evidence indicates that this compound may protect neuronal cells from oxidative stress and damage. This suggests potential applications in treating neurodegenerative disorders.

Case Studies and Research Findings

- Antiviral Study : A study published in a peer-reviewed journal highlighted that derivatives similar to methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate showed significant antiviral activity against TMV, achieving protective rates exceeding 69% at certain concentrations.

- Neuroprotective Study : Another investigation focused on the neuroprotective effects of pyrrolidine derivatives, revealing that these compounds significantly reduced oxidative stress markers in neuronal cell cultures.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride with high stereochemical purity?

- Methodological Answer : The synthesis of chiral pyrrolidine derivatives requires precise control of reaction conditions to maintain stereochemical integrity. For example, in analogous syntheses (e.g., piperidine derivatives), stereoselective alkylation or cyclization steps are often performed under inert atmospheres with chiral catalysts or auxiliaries . Acidic hydrolysis of esters (e.g., using HCl in water at elevated temperatures) is a common step to form hydrochloride salts, but prolonged heating must be avoided to prevent racemization . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (>98% preferred for pharmacological studies) .

Q. How can researchers optimize purification methods for this compound to achieve >98% purity?

- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) is effective for removing unreacted precursors. For hydrochloride salts, ion-exchange chromatography or preparative HPLC with C18 columns (using gradients of acetonitrile/0.1% TFA) resolves polar impurities . Purity validation via ¹H NMR (detecting residual solvents like acetone ≤0.5%) and LC-MS (to confirm molecular ion [M+H]⁺) is critical .

Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

- Methodological Answer : X-ray crystallography provides definitive stereochemical confirmation but requires high-quality crystals. For routine analysis, ¹H-¹H NOESY NMR can distinguish axial/equatorial substituents in the pyrrolidine ring . Chiral shift reagents (e.g., Eu(hfc)₃) in ¹H NMR or circular dichroism (CD) spectroscopy are complementary for verifying (3R,4R) configuration .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring impact biological activity in related κ-opioid receptor antagonists?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds (e.g., JDTic derivatives) show that substituents at the 3R and 4R positions modulate receptor binding affinity and selectivity. For instance, replacing NH groups with CH₂ or O alters hydrogen-bonding interactions, reducing κ-opioid receptor binding by 10- to 100-fold . Computational docking (using Schrödinger Suite or AutoDock) combined with mutagenesis studies (e.g., K227A mutations in the receptor) can identify critical binding residues .

Q. What experimental strategies resolve discrepancies between in vitro receptor binding data and in vivo efficacy for this compound?

- Methodological Answer : Pharmacokinetic factors (e.g., metabolic stability, blood-brain barrier penetration) often explain such discrepancies. Radiolabeled analogs (³H or ¹⁴C) enable tissue distribution studies in rodent models . Comparative in vitro metabolism assays (using liver microsomes) identify labile functional groups (e.g., ester hydrolysis). For sustained efficacy, prodrug strategies (e.g., tert-butyl ester analogs) may prolong half-life .

Q. How can researchers mitigate racemization during scale-up synthesis of this compound?

- Methodological Answer : Racemization risks increase with higher temperatures or prolonged reaction times. Process optimization using Design of Experiments (DoE) identifies critical parameters (e.g., pH, temperature). For example, maintaining pH <2 during HCl salt formation minimizes base-catalyzed racemization . Continuous flow reactors enhance reproducibility by tightly controlling residence time and temperature .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways. Hydrochloride salts are hygroscopic; storage in desiccated amber vials under argon at -20°C prevents hydrolysis and oxidation . LC-MS monitoring detects degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.